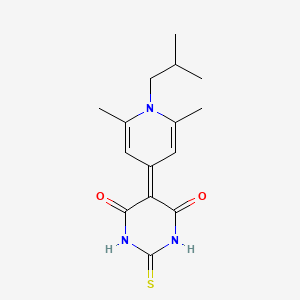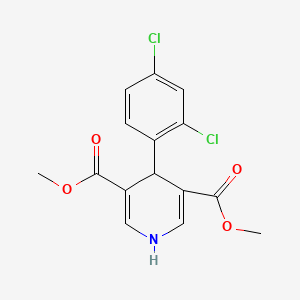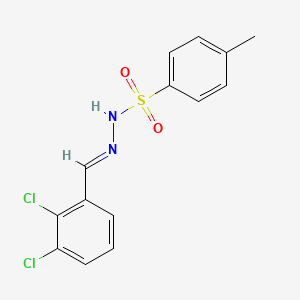![molecular formula C17H20N2O3S B5525272 N-{3-[(mesitylsulfonyl)amino]phenyl}acetamide](/img/structure/B5525272.png)
N-{3-[(mesitylsulfonyl)amino]phenyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"N-{3-[(mesitylsulfonyl)amino]phenyl}acetamide" is a chemical compound that belongs to the class of acetamides, characterized by the presence of a sulfonyl amine group attached to a phenyl ring, which is further connected to an acetamide moiety. This structure suggests potential biological activity and the possibility of engaging in various chemical reactions due to the functional groups present.
Synthesis Analysis
The synthesis of similar N-substituted acetamides involves multi-step reactions, starting with the formation of a sulfonamide by reacting a sulfonyl chloride with an amine, followed by acylation to introduce the acetamide group. For instance, Khalid et al. (2014) described synthesizing N-substituted acetamides by reacting benzenesulfonyl chloride with amines under controlled conditions, followed by acylation (Khalid et al., 2014).
Molecular Structure Analysis
The molecular structure of N-substituted acetamides, including "N-{3-[(mesitylsulfonyl)amino]phenyl}acetamide," can be characterized using spectroscopic techniques such as IR, NMR, and mass spectrometry. For example, Romero and Margarita (2008) employed NMR and X-ray crystallography to analyze the structure of similar compounds, revealing intra- and intermolecular hydrogen bonding interactions (Romero & Margarita, 2008).
科学的研究の応用
Antioxidant and Neuroprotective Roles
Research into N-acetylcysteine (NAC), a compound with some similarity in functional groups to N-{3-[(mesitylsulfonyl)amino]phenyl}acetamide, underscores its significance as an antioxidant. NAC serves as a precursor to glutathione, an essential intracellular antioxidant, highlighting a potential area of investigation for related compounds in mitigating oxidative stress-related conditions (Rushworth & Megson, 2014).
Potential in Psychiatry
The therapeutic benefits of NAC in psychiatry, particularly for conditions such as addiction, compulsive disorders, schizophrenia, and bipolar disorder, have been explored, suggesting a broad mechanism of action that includes modulating neurotransmitter systems and inflammatory pathways (Dean, Giorlando, & Berk, 2011). This opens up avenues for the study of N-{3-[(mesitylsulfonyl)amino]phenyl}acetamide in similar contexts.
Modulation of Glutamate and Neurotransmission
The involvement of NAC in modulating glutamatergic neurotransmission provides evidence of its role in neuroplastic changes and drug-seeking behavior, which may be relevant to exploring the effects of N-{3-[(mesitylsulfonyl)amino]phenyl}acetamide in neurology and addiction medicine (Gass & Olive, 2008).
Influence on Biofilm Formation and Bacterial Resistance
The role of NAC in disrupting biofilms, particularly in the context of cystic fibrosis and bacterial infections, hints at the potential antimicrobial or biofilm-modulating activities of N-{3-[(mesitylsulfonyl)amino]phenyl}acetamide (Guerini, Condrò, Friuli, Maggi, & Perugini, 2022).
Environmental Detoxification and Pharmacokinetics
The environmental and pharmacokinetic aspects of acetaminophen, a compound with metabolic pathways that may share similarities with N-{3-[(mesitylsulfonyl)amino]phenyl}acetamide, emphasize the importance of understanding the metabolic fate and potential toxicity or environmental impact of chemical compounds (Vo et al., 2019).
特性
IUPAC Name |
N-[3-[(2,4,6-trimethylphenyl)sulfonylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-11-8-12(2)17(13(3)9-11)23(21,22)19-16-7-5-6-15(10-16)18-14(4)20/h5-10,19H,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHSBERKYHXQKLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=CC(=C2)NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{2-[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]carbonohydrazonoyl}phenyl 4-methylbenzenesulfonate](/img/structure/B5525202.png)

![3-[(6-methyl-3-pyridazinyl)oxy]-N-3-pyridinylbenzamide](/img/structure/B5525212.png)


![3-{5-[(2-chlorobenzyl)thio]-1H-tetrazol-1-yl}pyridine](/img/structure/B5525225.png)



![N-{[2-(3-methoxyphenyl)-1,3-thiazol-5-yl]methyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5525248.png)

![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5525255.png)
![(3S)-1-{3-[(4-fluorobenzyl)thio]propanoyl}-N,N-dimethylazepan-3-amine](/img/structure/B5525263.png)
![3-isopropyl-N-[(5-methoxy-1H-indol-2-yl)methyl]-5-isoxazolecarboxamide](/img/structure/B5525275.png)